molecular formula C8H14ClF2N3 B12238317 1-(difluoromethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride

1-(difluoromethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride

Cat. No.: B12238317
M. Wt: 225.67 g/mol
InChI Key: RBIBPKVSIPISGP-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride (CAS: 1431965-72-8) is a fluorinated pyrazole derivative with the molecular formula C₅H₈ClF₂N₃ and a molar mass of 183.59 g/mol . The compound features a difluoromethyl group (-CF₂H) at the 1-position of the pyrazole ring, a methyl group at the 3-position, and a propylamine substituent at the 4-position. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and agrochemical applications. Fluorine substitution is strategically employed to optimize bioavailability and metabolic stability, leveraging the electron-withdrawing effects of fluorine to modulate pKa and lipophilicity .

Properties

Molecular Formula

C8H14ClF2N3

Molecular Weight

225.67 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C8H13F2N3.ClH/c1-3-4-11-7-5-13(8(9)10)12-6(7)2;/h5,8,11H,3-4H2,1-2H3;1H

InChI Key

RBIBPKVSIPISGP-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN(N=C1C)C(F)F.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is constructed via cyclocondensation of α,β-unsaturated esters with hydrazine derivatives. For example, 2,2-difluoroacetyl halides react with methylhydrazine in the presence of sodium iodide (NaI) or potassium iodide (KI) as catalysts at low temperatures (−30°C to −20°C) to minimize isomer formation. After hydrolysis, the intermediate undergoes cyclization under reduced pressure and elevated temperatures (40–85°C), yielding the pyrazole-4-amine scaffold.

Example Protocol

  • Reactants : 2,2-difluoroacetyl chloride, methylhydrazine (40% aqueous solution)
  • Catalyst : NaI (0.5–0.6 equivalents)
  • Conditions : −30°C, 2 hours, followed by distillation under vacuum.
  • Yield : 75–80% after recrystallization in ethanol-water.

Propyl Group Introduction

The N-propyl group is introduced via alkylation of the pyrazole-4-amine intermediate. Propyl halides (e.g., 1-bromopropane) react with the amine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 60–80°C.

Key Data

Parameter Value Source
Solvent DMF
Base K₂CO₃ (2.0 equivalents)
Temperature 70°C, 12 hours
Yield 70–75%

Reductive Amination Approach

Ketone Intermediate Preparation

A ketone precursor, 3-methyl-1-(difluoromethyl)pyrazol-4-one , is synthesized via oxidation of the corresponding alcohol or via Claisen condensation. This intermediate is then subjected to reductive amination with propylamine using hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst.

Reaction Conditions

  • Pressure : 90 psig H₂
  • Catalyst Loading : 5% Pd/C (0.003–3 mol%)
  • Temperature : 30–40°C
  • Yield : 65–70%.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (HCl) in ethanol, followed by crystallization. Excess HCl (37% concentration) ensures complete protonation.

Purity Optimization

  • Recrystallization Solvent : 40% ethanol-water
  • Purity : >99.5% (HPLC).

Halogenation-Alkylation Strategy

Chlorination of Pyrazole

4-Nitropyrazole undergoes reductive chlorination in concentrated HCl (37%) with Pt/C or Pd/C catalysts under H₂ pressure (90 psig). This step selectively introduces chlorine at the 3-position, yielding 3-chloro-1H-pyrazol-4-amine hydrochloride .

Selectivity Data

Parameter Value Source
HCl Concentration 37%
Catalyst 5% Pt/C
Selectivity >95%

Propyl Group Substitution

The chlorine atom is displaced by propylamine via nucleophilic aromatic substitution in tetrahydrofuran (THF) at reflux (80°C).

Reaction Details

  • Base : Triethylamine (TEA)
  • Yield : 68–72%.

Direct Alkylation of Pyrazole Amines

One-Pot Synthesis

A streamlined method involves simultaneous difluoromethylation and alkylation. 1H-pyrazol-4-amine reacts with difluoromethyl triflate and 1-bromopropane in the presence of cesium carbonate (Cs₂CO₃) .

Advantages

  • Solvent : Dichloromethane (DCM)
  • Temperature : Room temperature, 24 hours
  • Yield : 72–78%.

Catalyst Screening

Comparative studies show KI enhances reaction rates in DMF, reducing side products.

Catalyst Yield (%) Isomer Ratio
NaI 78.3 96:4
KI 75.9 95:5
None <50 80:20

Hydrochloride Salt Formation

The final step involves protonation of the free amine with HCl gas or aqueous HCl in ethanol. Crystallization at 10–15°C yields the hydrochloride salt.

Optimized Protocol

  • Acid Concentration : 2 M HCl
  • Crystallization Solvent : Ethanol-water (1:1)
  • Purity : 99.7% (HPLC).

Chemical Reactions Analysis

1-(Difluoromethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents employed.

Comparison with Similar Compounds

Key Compounds for Comparison :

1-(2-Fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride (CAS: 1856068-11-5)

  • Molecular Formula : C₉H₁₇ClFN₃
  • Molecular Weight : 221.70 g/mol
  • Structural Difference : 2-Fluoroethyl (-CH₂CH₂F) vs. difluoromethyl (-CF₂H) at the 1-position .

1-(Difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine (CAS: 1856081-93-0)

  • Molecular Formula : C₁₂H₁₈ClF₂N₅
  • Molecular Weight : 305.76 g/mol
  • Structural Difference : Additional pyrazole-methyl substituent at the 4-position .

3-(Difluoromethyl)-2-methylaniline hydrochloride ()

  • Molecular Formula : C₈H₁₀ClF₂N
  • Molecular Weight : 193.63 g/mol
  • Structural Difference : Aromatic amine vs. pyrazole heterocycle .

Comparative Analysis :

Property Target Compound 1-(2-Fluoroethyl) Analog N-[(1-Propylpyrazol)methyl] Analog 3-(Difluoromethyl)aniline
Molecular Weight 183.59 g/mol 221.70 g/mol 305.76 g/mol 193.63 g/mol
Fluorine Substituent Difluoromethyl (-CF₂H) 2-Fluoroethyl (-CH₂CH₂F) Difluoromethyl (-CF₂H) Difluoromethyl (-CF₂H)
Core Structure Pyrazole Pyrazole Bis-pyrazole Benzene
Solubility High (hydrochloride salt) Moderate Low (bulky substituents) Moderate
Bioavailability Enhanced (fluorine + salt) Reduced (larger substituent) Reduced (high molecular weight) Moderate
  • Fluorine Impact : The difluoromethyl group (-CF₂H) in the target compound provides stronger electron-withdrawing effects than 2-fluoroethyl, lowering the basicity of the adjacent amine and improving metabolic stability .
  • Hydrochloride Salt : Enhances aqueous solubility compared to neutral analogs like the bis-pyrazole derivative .

Pharmacokinetic and Physicochemical Profiles

  • Lipophilicity: The difluoromethyl group increases logP compared to non-fluorinated pyrazoles but remains lower than trifluoromethyl analogs, balancing membrane permeability and solubility .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life relative to compounds like 3a (), which lacks fluorine .
  • Hydrogen Bonding : The -CF₂H group may engage in weak hydrogen bonds with biological targets, unlike the purely hydrophobic -CH₂CH₂F group .

Biological Activity

1-(Difluoromethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride is a pyrazole derivative recognized for its diverse biological activities, particularly as an enzyme inhibitor. This compound has garnered attention in medicinal chemistry and agricultural sciences due to its unique structural features and potential therapeutic applications.

  • Molecular Formula : C13H19F2N5
  • Molecular Weight : 283.32 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)N1C=CC(=N1)NCC2=CC=NN2C(F)F.Cl

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The difluoromethyl group enhances binding affinity, potentially increasing the compound's efficacy as an inhibitor. Notably, it has been shown to inhibit succinate dehydrogenase, a key enzyme in cellular respiration, indicating its potential role in metabolic modulation.

Biological Activity

Recent studies have highlighted several key areas of biological activity for this compound:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Its ability to modulate enzyme functions positions it as a candidate for therapeutic development against metabolic disorders and infections.
  • Antifungal and Antibacterial Properties : Research indicates that this compound exhibits antifungal and antibacterial activities, making it a potential agent for treating infections caused by resistant strains of pathogens .

Case Study 1: Enzyme Inhibition

A study conducted on the effects of this compound on succinate dehydrogenase activity demonstrated significant inhibition. This inhibition was characterized by a decrease in enzymatic activity, suggesting that the compound can effectively disrupt metabolic processes in fungi.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains. Results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties. The mechanism was attributed to the disruption of bacterial cell metabolism through enzyme inhibition .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
5-Methyl-1-propyl-1H-pyrazol-4-amine hydrochlorideC11H16ClF2N5Enzyme inhibition, antimicrobial
N-(difluoromethyl)pyrazole derivativesVariesAntifungal, enzyme inhibition

The comparative analysis reveals that while other pyrazole derivatives exhibit similar biological activities, the unique difluoromethyl substitution in this compound enhances its potency and selectivity against specific enzymes.

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